3-(4-fluorobenzenesulfonyl)-7-methoxy-2H-chromen-2-one
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Overview
Description
The compound is a derivative of benzenesulfonyl chloride, which is a type of sulfonyl chloride. Sulfonyl chlorides are a group of organosulfur compounds with the formula RSO2Cl, where R is an organic group . They are common reagents in organic chemistry.
Molecular Structure Analysis
The molecular structure of similar compounds can be complex, with the potential for stereogenic properties.Chemical Reactions Analysis
Sulfonyl chlorides, such as 4-Fluorobenzenesulfonyl chloride, are reactive towards hydroxyl groups, forming sulfonate leaving groups. They are also used in the modification of protein side chains.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure. For example, 4-Fluorobenzenesulfonyl chloride is a white to light brown crystalline low melting mass .Scientific Research Applications
Fluorescence Properties and Sensor Development
One notable application of compounds related to 3-(4-fluorobenzenesulfonyl)-7-methoxy-2H-chromen-2-one is in the development of environment-sensitive fluorophores. These fluorophores demonstrate unusual fluorescence properties, such as almost nonfluorescent behavior in aprotic solvents while strongly fluorescing at long wavelengths in protic solvents. This characteristic is leveraged to develop new fluorogenic sensors, indicating the compound's potential in sensing technologies and fluorescence-based detection systems (Uchiyama et al., 2006).
Synthesis Methodologies
The compound also plays a role in the synthesis of chromen derivatives, as seen in studies exploring efficient synthesis methods. For instance, 4-hydroxy-3-(2-imino ethyl)-2H-chromen-2-ones have been synthesized using 4-hydroxy-3-acetyl coumarin and amines in alcohol with 4-methylbenzenesulfonic acid as a catalyst under ultrasonic irradiation. This method emphasizes the compound's utility in facilitating reactions under mild conditions, leading to high yields and showcasing its versatility in chemical synthesis (Wang Huiyana, 2013).
Bioconjugation and Solid Support Activation
Another significant application is in bioconjugation, where 4-fluorobenzenesulfonyl chloride, related to the compound , serves as an excellent agent for the covalent attachment of biologicals to solid supports. Its strong electron-withdrawing property facilitates the rapid reaction with hydroxyl groups, forming 4-fluorobenzenesulfonate leaving groups. This activation process is crucial for attaching enzymes, antibodies, and other biologicals to various solid phases, highlighting its importance in biotechnological and therapeutic applications (Chang et al., 1992).
Safety and Hazards
Mechanism of Action
Target of Action
It’s known that benzenesulfonyl compounds, such as 4-fluorobenzenesulfonyl chloride, are excellent activating agents for the covalent attachment of biological substances to a variety of solid supports . This suggests that the compound could interact with a wide range of biological targets.
Mode of Action
It’s known that the strong electron-withdrawing property of the fluoride atom in 4-fluorobenzenesulfonyl chloride makes it an excellent activating agent for the covalent attachment of biological substances to various solid supports . This suggests that the compound could interact with its targets through covalent bonding, leading to changes in the targets’ function.
Properties
IUPAC Name |
3-(4-fluorophenyl)sulfonyl-7-methoxychromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11FO5S/c1-21-12-5-2-10-8-15(16(18)22-14(10)9-12)23(19,20)13-6-3-11(17)4-7-13/h2-9H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSXOBPHJPCZKRL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C(=O)O2)S(=O)(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11FO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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